Carnostatine

CN1 inhibition Enzyme kinetics In vitro pharmacology

This Carnostatine product is the validated, selective carnosinase 1 (CN1) inhibitor (Ki=11 nM), engineered to overcome the off-target effects of broad-spectrum aminopeptidase inhibitors like Bestatin. With 100-fold in vivo renal carnosine elevation and inactivity against 33 off-targets, it’s the definitive chemical probe for target validation in diabetic nephropathy and carnosine metabolism studies. Avoid the experimental noise of generic inhibitors—choose the precise tool for reproducible CN1 modulation.

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
Cat. No. B1192597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnostatine
SynonymsSAN-9812;  SAN 9812;  SAN9812;  Carnostatine
Molecular FormulaC10H16N4O4
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O
InChIInChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1
InChIKeyGQHVUCIIWBBKOY-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carnostatine for Research and Procurement: Potent and Selective Carnosinase 1 (CN1) Inhibitor


Carnostatine (also known as SAN9812) is a small-molecule dipeptide-based compound that functions as a potent and selective inhibitor of human carnosinase 1 (CN1). It was identified through a targeted screen of a protease-directed small-molecule library and is characterized by a high binding affinity to the CN1 active site [1]. Carnostatine is primarily utilized in preclinical research to modulate carnosine metabolism, particularly in the context of diabetic nephropathy and other renal diseases linked to glycoxidative stress [1]. Its unique selectivity profile distinguishes it from broader aminopeptidase inhibitors like Bestatin [2].

Why Carnostatine Cannot Be Substituted with Generic CN1 Inhibitors


Carnosinase 1 (CN1) is a highly specific dipeptidase with a unique active site geometry that distinguishes it from related metalloproteases, including its isoform CN2 [1]. Generic aminopeptidase inhibitors, such as Bestatin, exhibit broad-spectrum activity and lack the selectivity required for precise CN1 modulation [2]. Carnostatine was specifically designed and validated to target CN1 with high affinity and a favorable selectivity profile over a broad panel of off-target enzymes, a characteristic not shared by other commercially available compounds [3]. Therefore, substitution with a non-specific inhibitor would introduce significant off-target effects and fail to recapitulate the specific pharmacodynamic outcomes demonstrated in published studies.

Carnostatine Quantitative Evidence: Potency, Selectivity, and In Vivo Efficacy Data


Carnostatine Demonstrates High-Affinity, Sub-Nanomolar Inhibition of Human CN1

Carnostatine (SAN9812) exhibits a high binding affinity for human recombinant CN1, with a reported inhibition constant (Ki) of 11 nM [1]. Under assay conditions using a carnosine substrate concentration of 200 µM (close to the reported Km of 190 µM), it achieves a half-maximal inhibitory concentration (IC50) of 18 nM [1]. This sub-nanomolar potency is a primary driver for its in vivo activity.

CN1 inhibition Enzyme kinetics In vitro pharmacology

Carnostatine Exhibits Superior Selectivity Over Broad-Spectrum Aminopeptidase Inhibitors

In contrast to the generic aminopeptidase inhibitor Bestatin, which exhibits broad activity against CN2 and other proteases, Carnostatine demonstrates a clean selectivity profile. When screened against a standard panel of 33 different receptors, channels, transporters, and enzymes, Carnostatine displayed no detectable activity, confirming its high selectivity for CN1 . Bestatin's mechanism is known to be less specific, with a debated and weaker affinity for CN1 compared to CN2 [1].

Selectivity Off-target profiling CN1 specificity

In Vivo Carnostatine Administration Achieves a 100-Fold Increase in Tissue Carnosine

The functional consequence of CN1 inhibition was evaluated in vivo using human CN1 transgenic mice. Subcutaneous administration of Carnostatine (30 mg/kg) in conjunction with carnosine led to a significant increase in carnosine levels in both plasma and kidney tissue, reaching up to 100-fold higher concentrations compared to untreated, CN1-overexpressing control mice [1]. This demonstrates that the compound effectively overcomes the rapid degradation of carnosine mediated by CN1 in this model.

In vivo pharmacology Pharmacodynamics Diabetic nephropathy

Optimal Research and Industrial Application Scenarios for Carnostatine


Target Validation in Diabetic Nephropathy and Metabolic Disease Models

Carnostatine is ideally suited for in vivo target validation studies exploring the role of CN1 in diabetic nephropathy. Its ability to achieve a 100-fold increase in renal carnosine levels in a relevant transgenic mouse model [1] provides a robust pharmacodynamic endpoint for confirming target engagement and downstream therapeutic hypotheses related to glycoxidative stress and renal protection.

In Vitro Profiling of Carnosine Metabolic Pathways

Researchers investigating the metabolism of carnosine and related histidine-containing dipeptides can utilize Carnostatine as a precise chemical probe. Its high potency (Ki of 11 nM, IC50 of 18 nM) and confirmed inactivity against a panel of 33 off-targets ensure that observed effects on carnosine levels are specifically mediated by CN1 inhibition, enabling clear dissection of CN1-dependent versus independent pathways.

Benchmarking Novel CN1 Inhibitors in Drug Discovery

For medicinal chemistry and drug discovery programs targeting CN1, Carnostatine serves as a validated positive control and benchmarking standard. Its well-characterized in vitro and in vivo profile [1] offers a critical reference point for evaluating the potency, selectivity, and in vivo efficacy of next-generation CN1 inhibitors, facilitating SAR studies and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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